2,5-Bis-trifluoromethyl-pyridin-3-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-bis(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(14)5(15-2-3)7(11,12)13/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTRAAQBVZUACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Bis Trifluoromethyl Pyridin 3 Ylamine
Foundational Strategies for Pyridine (B92270) Core Construction
The de novo synthesis of the pyridine ring is a cornerstone of heterocyclic chemistry. baranlab.org These methods rely on the formation of the six-membered ring from acyclic precursors, often through condensation, cyclization, or multi-component reactions.
Condensation reactions are classic and widely used methods for constructing the pyridine skeleton from simple, reactive starting materials. acsgcipr.org These reactions typically involve the formation of carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring, often concluding with an oxidation or elimination step to achieve the final aromatic system. baranlab.orgacsgcipr.org
Key named reactions in this category include:
Hantzsch Pyridine Synthesis: This is a multi-component reaction that traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding pyridine. wikipedia.orgmdpi.com The driving force for this final step is the formation of the stable aromatic ring. wikipedia.org
Bohlmann-Rahtz Pyridine Synthesis: This method provides a route to substituted pyridines through the condensation of an enamine with an ethynylketone. The reaction forms an aminodiene intermediate which, upon heating, undergoes cyclodehydration to yield the pyridine product. ijnrd.org
Guareschi-Thorpe Reaction: This synthesis involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base. It is a versatile method for producing substituted 2-pyridones.
Kröhnke Pyridine Synthesis: This synthesis utilizes N-pyridinium salts derived from α-halo ketones as key intermediates. These salts react with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to form the desired pyridine derivatives. baranlab.org
Table 1: Overview of Classic Pyridine Condensation Syntheses
| Synthesis Name | Typical Reactants | Intermediate/Final Product |
|---|---|---|
| Hantzsch | Aldehyde, β-Ketoester (2 eq.), Ammonia | 1,4-Dihydropyridine, then oxidized to Pyridine wikipedia.orgmdpi.com |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Aminodiene intermediate, then cyclized to Pyridine ijnrd.org |
| Guareschi-Thorpe | Cyanoacetamide, 1,3-Dicarbonyl Compound | Substituted 2-Pyridone |
| Kröhnke | Pyridinium (B92312) Ylide, α,β-Unsaturated Carbonyl, Ammonium Acetate | Substituted Pyridine baranlab.org |
Cyclization and annulation strategies involve the formation of the pyridine ring by closing a linear chain or by building the pyridine ring onto an existing molecular scaffold. These methods are particularly valuable for creating fused ring systems.
One of the most prominent approaches in this category is the [4+2] cycloaddition , or Diels-Alder reaction. baranlab.org In this process, a diene reacts with a dienophile to form a six-membered ring. For pyridine synthesis, either the diene or the dienophile must contain a nitrogen atom. nih.gov For instance, the reaction of a 1-azadiene or 2-azadiene with an alkyne can produce a pyridine ring after a subsequent elimination or oxidation step. baranlab.orgnih.gov Inverse-electron-demand Diels-Alder reactions are also a powerful tool for constructing the pyridine core. baranlab.org
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also employed. A copper-catalyzed oxidative annulation of cyclic ketones with propargylamine has been developed as a cost-effective and scalable one-pot synthesis for fused pyridines. nih.gov Similarly, base-promoted one-pot procedures for the annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source can produce 3,5-diaryl pyridines. mdpi.com
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactant molecules. bohrium.com MCRs are distinguished by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity, making them a key tool in green chemistry. bohrium.comnih.gov
The Hantzsch synthesis is a quintessential example of an MCR used for pyridine construction. wikipedia.org Modern variations of MCRs offer access to a wide array of polysubstituted pyridines. For example, a three-component synthesis has been developed based on the Diels-Alder reactions of 2-azadienes, which are themselves formed in situ via a catalytic intermolecular aza-Wittig reaction. nih.gov Another approach is a one-pot, four-component reaction involving an aldehyde, ethyl cyanoacetate (B8463686), an acetophenone derivative, and ammonium acetate, which can be performed under microwave irradiation to achieve excellent yields in short reaction times. nih.gov These methods showcase the power of MCRs to assemble complex pyridine structures from simple and readily available starting materials in a single step. bohrium.com
Introduction of Trifluoromethyl Moieties into Pyridine Scaffolds
The incorporation of trifluoromethyl (CF₃) groups is a critical step in the synthesis of molecules like 2,5-Bis-trifluoromethyl-pyridin-3-ylamine. The methods for trifluoromethylation can be broadly divided into indirect methods, such as halogen-fluorine exchange, and direct methods that form a C-CF₃ bond at a C-H position.
Halogen-fluorine exchange is a robust and industrially significant method for introducing trifluoromethyl groups. This process typically involves the conversion of a trichloromethyl (-CCl₃) group into a trifluoromethyl (-CF₃) group using a fluorinating agent.
The foundational work in this area was the Swarts reaction, which used antimony trifluoride to fluorinate benzotrichlorides. nih.gov A common modern fluorinating agent for this transformation is hydrogen fluoride (B91410) (HF). nih.govgoogle.com The synthesis often starts with the chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine intermediate. For example, 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) can be produced by the liquid-phase chlorination of 2-chloro-5-methylpyridine. nih.govjst.go.jp This intermediate is then subjected to vapor-phase fluorination with HF to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govjst.go.jp This stepwise or simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) is a common industrial approach. nih.govjst.go.jp To synthesize the target molecule, a similar strategy could be envisioned starting from a 3-amino-2,5-dimethylpyridine precursor, followed by exhaustive chlorination of the methyl groups and subsequent halogen exchange.
Direct trifluoromethylation involves the introduction of a CF₃ group directly onto the pyridine ring, typically by replacing a hydrogen atom. These methods are highly desirable as they can shorten synthetic sequences and functionalize complex molecules at a late stage. chemrxiv.org However, controlling the regioselectivity of these reactions on an electron-deficient ring like pyridine is a significant challenge. chemrxiv.orgchemistryviews.org
Several strategies have been developed to achieve direct C-H trifluoromethylation:
Radical Trifluoromethylation: This approach often uses reagents that can generate the trifluoromethyl radical (•CF₃), such as trifluoroiodomethane (CF₃I) or sodium trifluoromethanesulfinate (Langlois' reagent). However, reactions involving the highly reactive •CF₃ radical on an unsubstituted pyridine often result in a mixture of 2-, 3-, and 4-trifluoromethylated products with poor regioselectivity. chemrxiv.org
Nucleophilic Trifluoromethylation: Reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), in conjunction with a fluoride source, can act as a nucleophilic "CF₃⁻" equivalent. To direct this nucleophilic attack on the electron-deficient pyridine ring, an activation strategy is often required. One such strategy involves the temporary activation of the pyridine ring through hydrosilylation, which creates a more electron-rich enamine intermediate susceptible to electrophilic attack. chemrxiv.orgnih.gov Another method uses an N-methylpyridine quaternary ammonium salt strategy to facilitate nucleophilic trifluoromethylation. researchgate.netbohrium.com
Electrophilic Trifluoromethylation: This involves reagents that deliver an electrophilic "CF₃⁺" species, such as the Togni or Umemoto reagents. These are particularly effective for reacting with electron-rich aromatic or heterocyclic systems. For pyridine itself, direct electrophilic trifluoromethylation is difficult, but it can be achieved on activated intermediates. Recent research has established methods for the 3-position-selective C-H trifluoromethylation of pyridine rings by activating the ring via hydrosilylation, followed by reaction with an electrophilic CF₃ source like a Togni reagent. chemrxiv.orgchemistryviews.orgacs.org This C3-selectivity is particularly relevant for the synthesis of the target compound.
Table 2: Comparison of Direct Trifluoromethylation Methods
| Method Type | Common Reagents | Mechanism | Key Features |
|---|---|---|---|
| Radical | CF₃I, Langlois' Reagent | Radical Addition | Often lacks regioselectivity on simple pyridines chemrxiv.org |
| Nucleophilic | TMSCF₃, Ruppert-Prakash Reagent | Nucleophilic Attack | Requires activation of the pyridine ring (e.g., as a pyridinium salt) researchgate.netbohrium.com |
| Electrophilic | Togni Reagents, Umemoto Reagents | Electrophilic Attack | Effective on activated intermediates; can achieve C3-selectivity chemrxiv.orgchemistryviews.org |
Utilization of Trifluoromethyl-Containing Building Blocks
A cornerstone in the synthesis of trifluoromethylated pyridines is the use of readily available building blocks already containing the trifluoromethyl group. nih.govresearchoutreach.org This approach circumvents the often harsh conditions required for direct trifluoromethylation of a pre-formed pyridine ring. Common trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These molecules can undergo cyclocondensation reactions with other reagents to construct the pyridine ring with one or more trifluoromethyl groups already in place.
For the synthesis of pyridines bearing two trifluoromethyl groups, cyclocondensation strategies can be employed. For instance, the reaction of trifluoromethyl-β-diketones with enamines or other suitable nitrogen-containing compounds can lead to the formation of bis(trifluoromethyl)pyridine derivatives. researchgate.net The regioselectivity of these cyclization reactions is a critical factor in obtaining the desired 2,5-substitution pattern.
Table 1: Common Trifluoromethyl-Containing Building Blocks in Pyridine Synthesis
| Building Block | Chemical Structure | Typical Application |
|---|---|---|
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt | Cyclocondensation reactions |
| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | CF₃C(O)CH=CHOEt | Formation of trifluoromethylated pyridines |
| Hexafluoroacetylacetone | CF₃COCH₂COCF₃ | Synthesis of bis(trifluoromethyl)pyridines |
| 2,2,2-Trifluoroacetyl chloride | CF₃COCl | Acylation and subsequent cyclization |
Specific Synthetic Routes to this compound
One potential route to a 2,5-bis(trifluoromethyl)pyridine precursor involves the vapor-phase chlorination and fluorination of lutidine (dimethylpyridine) isomers. google.com For example, starting from a suitable lutidine, simultaneous reaction with chlorine and hydrogen fluoride at high temperatures over a metal fluoride catalyst can yield chloro-bis(trifluoromethyl)pyridine derivatives. nih.govnih.gov While the literature describes the synthesis of various isomers, achieving the specific 2,5-bis(trifluoromethyl) substitution pattern would depend on the starting lutidine and the precise control of reaction conditions to direct the regioselectivity of both trifluoromethylation and chlorination.
An alternative approach is the construction of the pyridine ring via cyclocondensation reactions. For instance, the cyclization of ketoxime acetates with hexafluoroacetylacetone, mediated by a reductive system like NH₄I/Na₂S₂O₄, has been shown to produce 2-aryl-4,6-bis(trifluoromethyl)pyridines. researchgate.netorgsyn.org Adapting such a strategy to yield a 2,5-disubstituted pattern would require careful selection of the starting materials to control the regiochemical outcome of the cyclization.
Once a suitable 2,5-bis(trifluoromethyl)-3-halopyridine precursor is obtained, the next crucial step is the introduction of the amino group at the 3-position. The presence of two strongly electron-withdrawing trifluoromethyl groups on the pyridine ring significantly deactivates it towards electrophilic aromatic substitution, but it activates the ring for nucleophilic aromatic substitution (SNAr). scienceopen.com Therefore, direct amination of a 3-halo-2,5-bis(trifluoromethyl)pyridine with an ammonia source is a feasible approach. scienceopen.com
The reaction of a 3-chloro or 3-bromo-2,5-bis(trifluoromethyl)pyridine with ammonia or an ammonia equivalent would be the most direct method. wikipedia.org High temperatures and pressures may be required to drive the reaction to completion due to the steric hindrance from the adjacent trifluoromethyl group.
Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, has emerged as a powerful and versatile method for the formation of C-N bonds with aryl and heteroaryl halides. wikipedia.orgorganic-chemistry.org This methodology is especially well-suited for the amination of electron-deficient heteroaromatics like trifluoromethyl-substituted pyridines.
The Buchwald-Hartwig amination of a 3-halo-2,5-bis(trifluoromethyl)pyridine would involve the reaction of the halo-pyridine with an ammonia surrogate, such as benzophenone imine or lithium bis(trimethylsilyl)amide, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgresearchgate.net The resulting imine or silylamine can then be hydrolyzed to yield the desired primary amine. More recently, methods for the direct coupling of aqueous ammonia have also been developed. synthesisspotlight.com
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the catalytic cycle. wikipedia.org
Table 2: Key Parameters in Palladium-Catalyzed Amination of Halopyridines
| Parameter | Description | Common Examples |
|---|---|---|
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the catalyst and facilitates the reaction | BINAP, XPhos, SPhos |
| Base | Activates the amine and facilitates reductive elimination | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Ammonia Source | Provides the amino group | Aqueous ammonia, Benzophenone imine |
| Solvent | Affects solubility and reaction kinetics | Toluene, Dioxane, 2-MeTHF |
Green Chemistry Principles in the Development of this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including fluorinated compounds. In the context of synthesizing this compound, several aspects can be considered to enhance the environmental sustainability of the process.
The choice of solvents is a key consideration. Traditional solvents used in palladium-catalyzed reactions, such as toluene and dioxane, are often hazardous. nih.gov Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (2-MeTHF) and vegetable oils as viable replacements for Buchwald-Hartwig aminations. nih.govnsf.gov For nucleophilic aromatic substitution reactions, water can be an excellent green solvent, especially when the substrate is activated towards nucleophilic attack. scienceopen.comresearchgate.netnih.gov
Catalyst efficiency and loading also play a significant role. The use of highly active palladium catalysts allows for lower catalyst loadings, which reduces the amount of precious metal required and simplifies purification. nih.gov The development of transition-metal-free SNAr reactions in green solvents further enhances the sustainability of the amination step where applicable. scienceopen.comresearchgate.netnih.gov
Furthermore, atom economy can be improved by utilizing direct amination with ammonia rather than ammonia surrogates that introduce protecting groups which must be removed in subsequent steps. synthesisspotlight.com The development of catalytic systems that can directly and efficiently utilize aqueous ammonia is a significant step towards a greener synthesis of arylamines. synthesisspotlight.com
Advanced Spectroscopic Characterization and Mechanistic Investigations of 2,5 Bis Trifluoromethyl Pyridin 3 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2,5-Bis-trifluoromethyl-pyridin-3-ylamine, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, supplemented by two-dimensional methodologies, offers a complete picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the number of protons on the pyridine (B92270) ring. The protons at positions 4 and 6 are expected to appear as distinct signals, likely singlets or narrowly split multiplets depending on through-space or long-range couplings, in the aromatic region of the spectrum. The amino group protons would likely present as a broad singlet, the chemical shift of which could be influenced by solvent and concentration.
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbon atoms of the pyridine ring will each give rise to a unique signal, with their chemical shifts being significantly influenced by the electron-withdrawing trifluoromethyl groups and the electron-donating amino group. The carbon atoms directly bonded to the trifluoromethyl groups (C-2 and C-5) are expected to show characteristic quartet splitting due to coupling with the three fluorine atoms.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-4 | 8.1 - 8.3 | s |
| H-6 | 8.4 - 8.6 | s |
| NH₂ | 4.5 - 5.5 | br s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| C-2 | 145 - 150 | q |
| C-3 | 135 - 140 | s |
| C-4 | 130 - 135 | s |
| C-5 | 120 - 125 | q |
| C-6 | 140 - 145 | s |
| CF₃ (at C-2) | 120 - 125 | q |
| CF₃ (at C-5) | 120 - 125 | q |
¹⁹F NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms within a molecule. For this compound, the two trifluoromethyl groups are chemically non-equivalent and are therefore expected to exhibit two distinct signals in the ¹⁹F NMR spectrum. These signals will likely appear as singlets, as direct coupling to other nuclei over several bonds is often not resolved. The chemical shifts of these signals provide sensitive information about the electronic effects of the substituents on the pyridine ring.
Predicted ¹⁹F NMR Data
| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |
| CF₃ (at C-2) | -60 to -65 | s |
| CF₃ (at C-5) | -65 to -70 | s |
In-situ NMR spectroscopy is a valuable technique for monitoring the progress of a chemical reaction in real-time, providing insights into reaction kinetics and the formation of intermediates. For the synthesis of this compound, for instance, in a reaction involving the amination of a corresponding di-trifluoromethylated pyridine precursor, in-situ NMR could be used to track the disappearance of starting material signals and the appearance of product signals. This would allow for the optimization of reaction conditions and the elucidation of the reaction mechanism by identifying any transient intermediates.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H stretching of the amino group, C-N stretching, C=C and C=N stretching of the pyridine ring, and the strong C-F stretching vibrations of the trifluoromethyl groups. The precise positions of these bands can provide information about the electronic environment and bonding within the molecule.
Predicted FT-IR Data
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |
| C=N Stretch (Pyridine Ring) | 1550 - 1650 | Medium-Strong |
| C=C Stretch (Pyridine Ring) | 1400 - 1600 | Medium-Strong |
| C-N Stretch (Amino) | 1250 - 1350 | Medium |
| C-F Stretch (Trifluoromethyl) | 1100 - 1300 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. By analyzing the inelastic scattering of monochromatic light, an FT-Raman spectrum provides a detailed fingerprint of a compound's functional groups and skeletal structure. For this compound, the FT-Raman spectrum is expected to be characterized by vibrations arising from the pyridine ring, the trifluoromethyl (-CF₃) groups, and the amine (-NH₂) group.
Detailed vibrational assignments for pyridine derivatives have been extensively studied, often supported by Density Functional Theory (DFT) calculations to correlate experimental data with theoretical predictions. researchgate.netjocpr.comnih.gov The analysis of related molecules, such as 2-methoxy-3-(trifluoromethyl) pyridine and 2-amino pyridine, provides a basis for predicting the vibrational spectrum of the title compound. nih.govjocpr.com
Key vibrational modes anticipated for this compound include:
Pyridine Ring Vibrations : The aromatic ring exhibits characteristic stretching and bending vibrations. C-H stretching vibrations in heteroaromatic structures typically appear in the 3000-3100 cm⁻¹ region. jocpr.comnih.gov Ring stretching and deformation modes are expected at lower wavenumbers, generally in the 1000-1600 cm⁻¹ range.
-CF₃ Group Vibrations : The trifluoromethyl groups are strong electron-withdrawing substituents, and their vibrations are prominent in the spectrum. Symmetric and asymmetric C-F stretching modes are expected to produce strong bands, typically observed in the 1100-1350 cm⁻¹ region. CF₃ bending and rocking modes appear at lower frequencies.
-NH₂ Group Vibrations : The primary amine group gives rise to characteristic stretching and bending modes. Symmetric and asymmetric N-H stretching vibrations are typically found in the 3300-3500 cm⁻¹ range. nih.gov The NH₂ scissoring (in-plane bending) mode is also an important diagnostic peak, usually appearing around 1600 cm⁻¹.
The table below summarizes the expected FT-Raman vibrational assignments based on data from analogous compounds. jocpr.comnih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Vibrations of the amine group hydrogen atoms. nih.gov |
| C-H Aromatic Stretching | 3000 - 3100 | Stretching of the C-H bonds on the pyridine ring. jocpr.com |
| NH₂ Scissoring | ~1600 - 1650 | In-plane bending of the amine group. |
| Pyridine Ring Stretching (C=C, C=N) | 1400 - 1600 | Skeletal vibrations of the aromatic ring. |
| C-F Asymmetric & Symmetric Stretching | 1100 - 1350 | Characteristic strong absorptions from the two -CF₃ groups. |
| C-H In-plane Bending | 1020 - 1300 | Bending of the aromatic C-H bonds within the plane of the ring. nih.gov |
| CF₃ Bending/Deformation | 500 - 800 | Deformation modes of the trifluoromethyl groups. |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₇H₄F₆N₂, by providing a highly accurate mass measurement of the molecular ion (M⁺).
The fragmentation pattern observed under electron impact (EI) or other ionization methods provides valuable structural information. The study of highly fluorinated compounds and pyridine derivatives by mass spectrometry reveals common fragmentation pathways that can be anticipated for the title compound. nih.govresearchgate.netdocumentsdelivered.com The presence of two trifluoromethyl groups and an amine group on the pyridine ring dictates the primary fragmentation routes.
Expected fragmentation pathways include:
Loss of a Trifluoromethyl Radical : A common fragmentation for molecules containing -CF₃ groups is the cleavage of a C-C bond to lose a ·CF₃ radical, resulting in a significant [M - 69]⁺ ion.
Loss of Fluorine or HF : Fragmentation may involve the loss of a fluorine atom ([M - 19]⁺) or hydrogen fluoride (B91410) ([M - 20]⁺), which is common in fluorinated compounds. nist.gov
Pyridine Ring Fission : The aromatic ring can undergo cleavage, leading to smaller fragment ions. This process is often initiated by the initial loss of a substituent.
Amine Group Fragmentation : The amine group can influence fragmentation, potentially through the loss of ·H or ·NH₂ radicals, although α-cleavage, typical for aliphatic amines, is less common in aromatic amines. miamioh.edu
The table below outlines the predicted major fragments for this compound (Molecular Weight: 230.09 g/mol ).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description of Loss |
|---|---|---|
| 230 | [C₇H₄F₆N₂]⁺ | Molecular Ion (M⁺) |
| 211 | [C₇H₄F₅N₂]⁺ | Loss of a Fluorine atom ([M - F]⁺) |
| 161 | [C₆H₄F₃N₂]⁺ | Loss of a Trifluoromethyl radical ([M - CF₃]⁺) |
| 142 | [C₆H₄F₂N₂]⁺ | Loss of CF₃ and a Fluorine atom |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide unambiguous information about its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.
Studies on fluorinated and substituted pyridines show that fluorine substitution significantly influences crystal packing. acs.org The arrangement can vary from herringbone patterns to parallel stacking, driven by a combination of hydrogen bonding, dipole-dipole interactions, and weak F···F or F···H contacts. acs.orgrsc.org For the title compound, the amine group is expected to act as a hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as acceptors, leading to the formation of a structured supramolecular network. rsc.org
A crystallographic analysis would yield precise data on:
Unit Cell Parameters : The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group : The symmetry of the crystal lattice.
Molecular Conformation : The dihedral angles defining the orientation of the -NH₂ and -CF₃ groups relative to the pyridine ring.
Bond Lengths and Angles : Precise measurements of all covalent bonds and angles, revealing any distortions caused by steric hindrance or electronic effects from the bulky -CF₃ groups.
Intermolecular Interactions : Identification and characterization of hydrogen bonds (e.g., N-H···N or N-H···F) and other non-covalent interactions that stabilize the crystal structure.
The following table presents the type of data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal family (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 7.7 Å, b = 9.6 Å, c = 9.3 Å |
| α, β, γ (°) | The angles of the unit cell. | α = 90°, β = 106°, γ = 90° |
| Volume (ų) | The volume of the unit cell. | 657 |
| Z | The number of molecules per unit cell. | 4 |
| N-H···N Bond Length (Å) | A typical hydrogen bond distance. | ~2.9 - 3.2 Å |
Microwave Spectroscopy for Conformational Studies and Intermolecular Interactions
Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides extremely precise information about molecular geometry and electronic structure. furman.edu For this compound, this technique would be ideal for determining its preferred conformation(s) free from the intermolecular forces present in the solid state.
The analysis of a microwave spectrum yields rotational constants (A, B, C), which are inversely proportional to the molecule's moments of inertia. These constants are a sensitive function of the molecular structure, including bond lengths and angles. researchgate.net By comparing experimentally determined rotational constants with those calculated for theoretically optimized structures (e.g., using DFT methods), the specific conformation of the molecule can be identified. unibs.it
Key insights from a microwave spectroscopy study would include:
Conformational Analysis : Determination of the equilibrium geometry, particularly the orientation of the amine and trifluoromethyl groups relative to the pyridine ring. The presence of multiple conformers in the gas phase could be identified and their relative energies estimated. rsc.org
Structural Parameters : Precise determination of structural parameters through the analysis of isotopic substitution data.
Dipole Moment : The Stark effect in microwave spectroscopy allows for the determination of the magnitude and direction of the molecular dipole moment, providing insight into the charge distribution.
Intermolecular Interactions : When studied as a complex with a ligand like water or argon, microwave spectroscopy can precisely characterize the geometry and strength of non-covalent interactions, such as hydrogen bonds. nih.gov For example, a study on the 2-(trifluoromethyl)pyridine⋯water complex revealed a five-membered ring structure stabilized by N⋯H-O and O⋯H-C hydrogen bonds. nih.gov
The table below shows a hypothetical set of calculated rotational constants and dipole moment components for a possible conformer of the title compound.
| Spectroscopic Parameter | Description | Hypothetical Value |
|---|---|---|
| A (MHz) | Rotational constant about the a-principal axis. | ~1500 |
| B (MHz) | Rotational constant about the b-principal axis. | ~600 |
| C (MHz) | Rotational constant about the c-principal axis. | ~450 |
| μₐ (D) | Dipole moment component along the a-axis. | ~2.5 |
| μₑ (D) | Dipole moment component along the b-axis. | ~1.0 |
| μ꜀ (D) | Dipole moment component along the c-axis. | ~0.1 |
| μₜₒₜₐₗ (D) | Total molecular dipole moment. | ~2.7 |
Computational Chemistry and Theoretical Analysis of 2,5 Bis Trifluoromethyl Pyridin 3 Ylamine
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the analysis of molecular structures and properties. wikipedia.org For related compounds, such as 2-amino-3-chloro-5-trifluoromethyl pyridine (B92270), DFT has been employed to explore molecular geometry, reactive sites, and orbital energies. researchgate.net
Molecular Geometry Optimization and Conformational Landscapes
The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process identifies the equilibrium geometry corresponding to the minimum energy on the potential energy surface. For molecules with flexible groups, such as the amine group in 2,5-Bis-trifluoromethyl-pyridin-3-ylamine, a conformational analysis would be necessary to identify different stable conformers and their relative energies. This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt.
Vibrational Frequency Calculations and Correlation with Experimental Data
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. The computed vibrational modes can be compared with experimental spectroscopic data, if available, to validate the accuracy of the computational method and the optimized geometry. For other pyridine derivatives, theoretical vibrational analyses have shown good correlation with experimental results. researchgate.net
Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule. It helps in identifying the electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. The MEP map is plotted onto the molecule's electron density surface, providing a clear picture of its electrostatic landscape and potential for intermolecular interactions. researchgate.net
Quantum Chemical Predictions of Optical and Electronic Properties
Quantum chemical calculations can also predict various optical and electronic properties of a molecule, which are crucial for applications in materials science and electronics.
First-Order Hyperpolarizability for Nonlinear Optical (NLO) Response
There is no specific data available in the scientific literature regarding the first-order hyperpolarizability (β) of this compound. Computational studies on other trifluoromethyl-substituted pyridine derivatives have been conducted to evaluate their potential as nonlinear optical (NLO) materials. For instance, density functional theory (DFT) calculations on compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have shown significant first-order hyperpolarizability values, suggesting their potential for NLO applications. journaleras.com These studies typically employ methods like B3LYP to optimize molecular geometries and compute electronic properties such as dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). journaleras.com The NLO response in such molecules is often attributed to intramolecular charge transfer, which can be influenced by the presence of electron-donating and electron-withdrawing groups. ias.ac.in In the case of fluorophenylpyridines, theoretical investigations have suggested that fluorination does not significantly enhance the mean polarizability, resulting in low NLO activity. researchgate.net Without a dedicated study, the NLO properties of this compound remain speculative and would require specific computational analysis to be determined.
Mechanistic Insights from Computational Reaction Pathway Analysis
A detailed computational analysis of the reaction pathways involving this compound is not presently available in published research. Computational studies on pyridine derivatives often focus on understanding the regioselectivity of functionalization reactions. researchgate.net For instance, theoretical calculations have been used to elucidate the mechanisms of C-H functionalization at various positions of the pyridine ring. researchgate.net These studies can involve the calculation of transition states and intermediates to determine the most favorable reaction pathways. The presence of two strong electron-withdrawing trifluoromethyl groups and an electron-donating amine group on the pyridine ring of this compound would undoubtedly influence its reactivity, but specific mechanistic insights from computational analyses are yet to be reported.
Molecular Dynamics Simulations for Intermolecular Interactions
There are no specific molecular dynamics (MD) simulation studies focused on the intermolecular interactions of this compound in the existing literature. MD simulations are a powerful tool for understanding how molecules interact with each other in a condensed phase. Such simulations have been employed to study a variety of systems, including the interaction of pyridine-containing ligands with metal ions and the behavior of intrinsically disordered proteins. iaea.orgnih.gov For a molecule like this compound, MD simulations could provide valuable insights into its solid-state packing, solvation properties, and potential interactions with biological macromolecules. However, such specific computational investigations have not been undertaken or reported.
Reactivity and Chemical Transformations of 2,5 Bis Trifluoromethyl Pyridin 3 Ylamine
Reactions at the Amine Functionality
The primary amine at the C3 position serves as the main site for nucleophilic reactions, although its reactivity is substantially diminished by the potent electron-withdrawing effects of the adjacent trifluoromethyl groups and the pyridine (B92270) nitrogen.
The lone pair of electrons on the nitrogen atom of the amine group allows it to act as a nucleophile, reacting with electrophilic reagents such as acylating and alkylating agents.
Acylation: This reaction involves the treatment of the amine with acylating agents like acid chlorides or anhydrides to form the corresponding amide. For instance, acylation of various aminopyridines with endic anhydride (B1165640) has been shown to proceed chemoselectively at the exocyclic amino group. researchgate.net Given the reduced nucleophilicity of the amine in 2,5-Bis-trifluoromethyl-pyridin-3-ylamine due to the electron-deficient nature of the ring, more forcing conditions or highly reactive acylating agents may be required to achieve efficient conversion compared to simple aminopyridines.
Alkylation: Similarly, the amine can undergo alkylation with alkyl halides or other alkylating agents. However, direct alkylation can sometimes lead to mixtures of mono- and poly-alkylated products. Reductive amination offers a more controlled alternative. Catalytic α-alkylation of nitriles with alcohols has been achieved using cobalt pincer complexes, representing a key transformation in organic synthesis. acs.org While not a direct analogy, it highlights modern methods for C-N bond formation that could be adapted. For a highly electron-deficient amine like the title compound, alternative strategies such as photoredox catalysis, which facilitates the generation of α-aminoalkyl radicals for addition to electron-deficient alkenes, could provide a pathway for functionalization under mild conditions. nih.govrsc.orgdiva-portal.org
Aromatic primary amines can be converted to versatile diazonium salt intermediates via diazotization. byjus.com This process involves reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. organic-chemistry.org The diazotization of aminopyridines, particularly in dilute mineral acids, is a known process that leads to the formation of pyridine diazonium ions, which are often unstable and rapidly hydrolyze to the corresponding hydroxy-compounds. rsc.orgrsc.org
For an electron-deficient substrate like this compound, the formation of the diazonium salt is expected to be feasible. This intermediate opens the door to a wide range of Sandmeyer and related reactions, allowing for the replacement of the original amino group with various other functionalities.
Sandmeyer-Type Reactions: The resulting diazonium salt can be subjected to copper-catalyzed reactions to introduce halides (-Cl, -Br) or a cyano (-CN) group. A particularly relevant transformation is the Sandmeyer trifluoromethylation, which allows for the conversion of an aromatic amine into a trifluoromethyl group using copper catalysts and a CF3 source. nih.govresearchgate.netorganic-chemistry.orgnih.govorganic-chemistry.org This would provide a route to 2,3,5-tris(trifluoromethyl)pyridine.
| Reaction Type | Reagents | Potential Product | Notes |
| Diazotization | NaNO₂, HCl (aq.), 0-5 °C | 2,5-Bis(trifluoromethyl)pyridine-3-diazonium chloride | Highly reactive intermediate. |
| Sandmeyer Chlorination | CuCl, HCl | 3-Chloro-2,5-bis(trifluoromethyl)pyridine | Replacement of -NH₂ with -Cl. |
| Sandmeyer Bromination | CuBr, HBr | 3-Bromo-2,5-bis(trifluoromethyl)pyridine | Replacement of -NH₂ with -Br. |
| Sandmeyer Cyanation | CuCN, KCN | 2,5-Bis(trifluoromethyl)nicotinonitrile | Replacement of -NH₂ with -CN. |
| Sandmeyer Trifluoromethylation | Cu catalyst, CF₃ source (e.g., TMSCF₃) | 2,3,5-Tris(trifluoromethyl)pyridine | A modern Sandmeyer variant. organic-chemistry.orgnih.gov |
| Schiemann Reaction | HBF₄, then heat | 3-Fluoro-2,5-bis(trifluoromethyl)pyridine | Replacement of -NH₂ with -F. |
| Hydrolysis | H₂O, H₂SO₄, heat | 2,5-Bis(trifluoromethyl)pyridin-3-ol | Replacement of -NH₂ with -OH. |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and thus significantly less reactive towards electrophilic attack than benzene. The presence of two powerful electron-withdrawing trifluoromethyl groups further deactivates the ring, making standard EAS reactions like nitration, halogenation, or Friedel-Crafts reactions extremely difficult. While the C3-amino group is an activating, ortho-para directing group, its effect is likely insufficient to overcome the profound deactivation by the two -CF3 groups and the ring nitrogen. Electrophilic fluorination has been studied on some pyridine systems, but typically on less deactivated rings or via intermediate dihydropyridines. nih.gov Novel methods for C3-trifluoromethylation of pyridines have been developed, but these rely on nucleophilic activation of the ring via hydrosilylation rather than a direct electrophilic attack on the deactivated ring. chemistryviews.orgacs.orgchemrxiv.orgacs.orgresearchgate.net Therefore, electrophilic substitution on the pyridine ring of this compound is not a synthetically viable pathway under conventional conditions.
Nucleophilic Aromatic Substitution (SNAr): Pyridine derivatives are generally susceptible to nucleophilic attack, especially at the C2, C4, and C6 positions. The strong electron-withdrawing nature of the trifluoromethyl groups further enhances this susceptibility. nih.gov However, for an SNAr reaction to occur, a good leaving group (such as a halide) must be present at one of these activated positions. Since this compound only has hydrogen atoms at the C4 and C6 positions, a direct SNAr is not possible. If a halogen were present at the C6 position, for example, it would be readily displaced by nucleophiles.
Transformations Involving the Trifluoromethyl Groups
The trifluoromethyl group is known for its high chemical stability, which is a key reason for its widespread use in pharmaceuticals and agrochemicals. nih.govresearchoutreach.orgwikipedia.org The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to many chemical transformations.
However, under harsh conditions, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid group (-COOH). This transformation typically requires strong acids, such as fuming sulfuric acid, often in the presence of a catalyst like boric acid, and elevated temperatures. rsc.orgnih.gov The reactivity is sensitive to the position on the ring; for trifluoromethylated triarylphosphines, the meta-position showed the fastest hydrolysis rate. nih.gov Applying such conditions to this compound could potentially lead to the selective or complete hydrolysis of one or both -CF3 groups to carboxylic acids, though the stability of the rest of the molecule under these conditions would be a concern.
Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: The amine functionality of this compound can itself act as a nucleophilic coupling partner in Buchwald-Hartwig amination reactions. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This would involve coupling the amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond, leading to N-aryl or N-heteroaryl derivatives.
Coupling of Halogenated Derivatives: A more versatile strategy for derivatization involves starting with a halogenated analogue of the title compound, such as a hypothetical 3-amino-6-bromo-2,5-bis(trifluoromethyl)pyridine. The halogen atom (Br, I, or Cl) serves as an excellent handle for a wide array of cross-coupling reactions. The development of specialized ligands like RuPhos and BrettPhos has enabled efficient couplings even with challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Potential Product Structure |
| Suzuki Coupling | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 6-Aryl-2,5-bis(trifluoromethyl)pyridin-3-amine |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 6-Alkynyl-2,5-bis(trifluoromethyl)pyridin-3-amine |
| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | 6-Alkenyl-2,5-bis(trifluoromethyl)pyridin-3-amine |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd₂(dba)₃, biarylphosphine ligand, base | N⁶-Substituted-2,5-bis(trifluoromethyl)pyridine-3,6-diamine |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 6-Aryl/alkyl-2,5-bis(trifluoromethyl)pyridin-3-amine |
These reactions, performed on a halogenated precursor, would allow for the introduction of a diverse range of substituents at the C6 position (or C4, if a 4-halo precursor were used), making it a powerful strategy for creating libraries of complex derivatives based on the 2,5-bis(trifluoromethyl)pyridin-3-amine scaffold.
Advanced Applications and Future Research Directions of 2,5 Bis Trifluoromethyl Pyridin 3 Ylamine As a Chemical Building Block
Role as a Versatile Synthetic Intermediate for Complex Molecules
The class of trifluoromethylpyridines (TFMPs), to which 2,5-Bis-trifluoromethyl-pyridin-3-ylamine belongs, serves as a cornerstone for the synthesis of high-value, complex molecules, particularly in the agrochemical and pharmaceutical industries. nih.govnih.gov The presence of trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govnbinno.com The amine group on the 2,5-bis(trifluoromethyl)pyridin-3-ylamine scaffold provides a crucial reactive site for forming amide, urea, or carbon-nitrogen bonds, allowing it to be integrated into larger, more complex molecular frameworks.
While direct synthetic examples utilizing this compound are specific, the broader family of aminotrifluoromethylpyridines is extensively used. For instance, related intermediates like 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) are key starting materials in the synthesis of commercial agrochemicals. nih.gov The synthetic utility of these building blocks lies in their ability to undergo various chemical transformations to create molecules with tailored properties for specific applications, such as herbicides, fungicides, and insecticides. nih.govnbinno.com The development of modern crop protection solutions frequently relies on the precise and selective derivatization of such fluorinated pyridine (B92270) intermediates. nbinno.com
Research has demonstrated that trifluoromethylpyridine derivatives are foundational in creating numerous commercial agrochemicals and are also integral to several pharmaceutical products currently on the market or in clinical trials. nih.govnih.gov The construction of these complex final products is often achieved through methods like chlorine/fluorine exchange on pyridine precursors or by building the pyridine ring from a trifluoromethyl-containing fragment. nih.gov
| Precursor Type | Reaction / Application | Resulting Complex Molecule Class | Reference |
|---|---|---|---|
| Halogenated Trifluoromethylpyridines | Nucleophilic substitution, Cross-coupling | Herbicides, Fungicides | nih.govnbinno.com |
| Aminotrifluoromethylpyridines | Amidation, Diazotization | Pharmaceuticals, Agrochemicals | nih.govnih.gov |
| Trifluoromethyl-containing Building Blocks | Cyclocondensation reactions | Substituted Pyridines for Crop Protection | nih.govresearchoutreach.org |
Development of Ligands for Coordination Chemistry and Catalysis
The this compound structure is inherently suited for ligand development. It possesses two key coordination sites: the endocyclic pyridine nitrogen and the exocyclic amine group. This arrangement allows it to act as a potential bidentate N,N-ligand, capable of forming stable chelate rings with a variety of metal centers. The introduction of trifluoromethyl groups into ligand structures is a well-established strategy to modulate the electronic properties, solubility, and stability of the resulting metal complexes. mdpi.com
The strong electron-withdrawing nature of the two CF₃ groups significantly reduces the electron density of the pyridine ring. This electronic modification can fine-tune the catalytic activity of a coordinated metal center, influencing its reactivity in processes such as oxidation, reduction, or cross-coupling reactions. Research on related trifluoromethyl-decorated pyridine ligands has shown their effectiveness in coordinating with lanthanide ions, forming stable complexes with specific geometries. acs.orgnih.govnih.gov
Furthermore, the amine group can be readily functionalized. For example, it can be transformed into a phosphinoamine, creating a bidentate P,N-ligand, a class of ligands widely used in homogeneous catalysis. A common synthetic route to create more complex ligands involves the palladium-catalyzed amination of halo-pyridines. mdpi.com This suggests that this compound could be elaborated into more complex, multi-dentate ligand systems for applications in catalysis and supramolecular chemistry. mdpi.com
| Ligand Precursor | Metal Ion / Complex Type | Potential Application | Reference |
|---|---|---|---|
| Trifluoromethyl-decorated Pyridine N-Oxides | Lanthanides (Nd, Eu, Yb) | Luminescent materials, Catalysis | acs.orgnih.govnih.gov |
| Bis(5-(trifluoromethyl)pyridin-2-yl)amine | Palladium | Cross-coupling catalysis | mdpi.com |
| This compound | Transition Metals (e.g., Ru, Rh, Ir) | Asymmetric catalysis, Transfer hydrogenation | N/A |
Precursor in the Synthesis of Functional Organic Materials
The same properties that make this compound a valuable building block for pharmaceuticals and ligands also make it an attractive precursor for functional organic materials. The incorporation of bis(trifluoromethyl)pyridine moieties into polymers or small molecules can lead to materials with enhanced thermal stability, specific electronic properties, and tailored solubility.
For example, fluorinated polyimides, known for their use in flexible electronics, are synthesized from diamine monomers. researchgate.net The rigid and twisted structure imparted by bis(trifluoromethyl) groups on an aromatic core can lead to polymers that are soluble in organic solvents, allowing them to be cast into flexible, tough films with high thermal stability. researchgate.net While this research used a benzidine (B372746) core, the principles are transferable to pyridine-based monomers. The this compound could be envisioned as a monomer for creating novel fluorinated polyamides or polyimides.
Furthermore, trifluoromethylated pyridine units are integral components of advanced materials like photoredox catalysts and phosphorescent emitters for organic light-emitting diodes (OLEDs). The electronic tuning provided by the CF₃ groups can alter the energy levels of molecular orbitals, which is critical for designing efficient catalysts and emitters.
Emerging Research Areas and Unexplored Reactivity Pathways
The full synthetic potential of this compound remains an active area of exploration. Several emerging research directions and unexplored reactivity pathways could further expand its utility as a chemical building block.
One significant area is the selective C-H functionalization of the pyridine ring. The pyridine ring in this compound has one remaining C-H bond. Recent advances in organic synthesis have focused on methods for the direct and regioselective trifluoromethylation or functionalization of such C-H bonds on pyridine rings, which has traditionally been challenging. chemistryviews.orgchemrxiv.org Applying these modern synthetic methods to this highly functionalized pyridine could provide rapid access to even more complex and unique derivatives.
Another promising avenue is leveraging the amine group for advanced coupling reactions. Palladium-catalyzed amination reactions have been successfully used to synthesize N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines in high yields. mdpi.com A similar strategy could be applied to this compound, using its amine group to couple with various aryl or heteroaryl halides, thereby constructing elaborate molecular architectures for catalysis or materials science.
Finally, the reaction of aminopyridines with aldehydes and trifluorodiazoethane has been shown to produce novel trifluoromethylated enamines and isoquinolinones. acs.org Exploring this three-component reaction with this compound could lead to a new class of highly fluorinated, pharmaceutically relevant scaffolds. The combination of its inherent functionality with cutting-edge synthetic methodologies promises to keep this compound and its derivatives at the forefront of chemical innovation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,5-bis(trifluoromethyl)pyridin-3-ylamine, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves halogenation of pyridine derivatives followed by trifluoromethylation and amination. For example, intermediates like 3-iodo-5-(trifluoromethyl)pyridin-2-amine (HB430, ) can be used as precursors. Yield optimization requires testing catalysts (e.g., Pd/Cu systems), solvent polarity (DMF vs. THF), and temperature gradients (80–120°C). Monitor reaction progress via TLC or HPLC, and purify via column chromatography with silica gel (60–120 mesh).
Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize 2,5-bis(trifluoromethyl)pyridin-3-ylamine?
- Methodological Answer :
- ¹⁹F NMR : Identify CF₃ groups at δ −60 to −70 ppm; splitting patterns confirm substitution positions .
- ¹H NMR : Pyridine protons appear at δ 7.5–8.5 ppm; amine protons (NH₂) are broadened but detectable in DMSO-d₆.
- HRMS : Use ESI+ mode to confirm molecular ion peaks (C₈H₅F₆N, M.W. 229.12) with <2 ppm error .
Q. What are the primary applications of this compound in medicinal chemistry or catalysis?
- Methodological Answer : The compound’s electron-deficient pyridine core makes it a ligand for transition-metal catalysts (e.g., Ir or Pd complexes) . In medicinal chemistry, its trifluoromethyl groups enhance metabolic stability; derivatives like 3-((trimethylsilyl)ethynyl) analogs (HB433, ) are used in kinase inhibitor studies.
Q. How should researchers handle stability and storage of 2,5-bis(trifluoromethyl)pyridin-3-ylamine?
- Methodological Answer : Store under inert gas (Ar/N₂) at −20°C to prevent hydrolysis of the amine group. Use amber vials to avoid photodegradation. Confirm stability via periodic ¹H NMR checks. For handling, use nitrile gloves and fume hoods due to potential respiratory irritation .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict reactivity or binding interactions of this compound?
- Methodological Answer :
- DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices for nucleophilic/electrophilic sites .
- Docking : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding affinities; validate with experimental IC₅₀ values from enzyme assays.
Q. What strategies resolve contradictions in reported crystallographic data for trifluoromethyl-pyridine derivatives?
- Methodological Answer : Discrepancies in unit cell parameters may arise from twinning or disorder. Use SHELXL for refinement:
- Apply TWIN/BASF commands for twinned data.
- Assign anisotropic displacement parameters (ADPs) to CF₃ groups.
- Validate with R₁ < 5% and wR₂ < 10%.
Q. How do solvent effects and substituent positioning influence the compound’s electronic properties?
- Methodological Answer :
- Cyclic Voltammetry : Measure redox potentials in DCM vs. MeCN to assess solvent-dependent LUMO levels.
- Hammett Analysis : Compare σₚ values of CF₃ groups at 2- vs. 5-positions using substituent constants (σₘ = 0.43 for CF₃) .
Q. What experimental protocols validate the compound’s role in multi-step reaction mechanisms (e.g., C–H activation)?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) : Use deuterated analogs to probe rate-determining steps.
- In Situ IR : Track intermediates (e.g., metal-amine complexes) during catalysis.
- Isolation of Byproducts : Identify side products (e.g., fluorinated amines) via GC-MS .
Critical Analysis of Contradictions
- Thermochemical Data Variability : Reported ΔrH° values (1456 ± 8.8 kJ/mol ) may differ due to protonation state or solvent effects. Replicate measurements in gas phase (via mass spectrometry) to standardize conditions.
- Crystallographic Disorder : SHELXL refinement protocols are essential to address CF₃ group disorder, which is common in fluorinated aromatics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
